2-Chloro-4-dimethylamino-benzoic acid
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Overview
Description
2-Chloro-4-dimethylamino-benzoic acid is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of benzoic acid, which is a white solid that is soluble in some organic solvents and in aqueous base .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-dimethylamino-benzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom, and a dimethylamino group (-N(CH3)2). The average molecular mass is 199.634 Da .Scientific Research Applications
Anion Recognition and Selectivity
A study by Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, highlighting its remarkable selectivity towards divalent anions like HPO4^2- and SO4^2- over monovalent anions. This specificity stems from the compound's basicity and the charge density of guest anions, underscoring its potential in selective anion detection applications (X. Hou & K. Kobiro, 2006).
Molecular Salts and Cocrystals in Drug Design
Oruganti et al. (2017) demonstrated the synthesis of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid with various pyridyl and benzoic acid derivatives. This crystal engineering approach emphasized the importance of halogen bonds in stabilizing these structures, suggesting applications in the design and development of pharmaceuticals (Madhavi Oruganti et al., 2017).
Catalysis in Organic Synthesis
Goodman and Detty (2004) found that selenoxides, including derivatives with a dimethylamino group, act as effective catalysts in bromination reactions involving organic substrates. This indicates the role of 2-Chloro-4-dimethylamino-benzoic acid derivatives in enhancing reaction rates and efficiency in synthetic chemistry (M. Goodman & M. Detty, 2004).
Corrosion Inhibition
Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of 2-Chloro-4-dimethylamino-benzoic acid, demonstrated its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications in protecting metal surfaces in industrial settings (Dharmendra Singh et al., 2016).
Synthesis of Key Intermediates
Zhang et al. (2022) detailed an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 2-Chloro-4-dimethylamino-benzoic acid. This process highlights the compound's significance in manufacturing therapeutic agents, particularly SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, Benzoic acid, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is advisable to handle 2-Chloro-4-dimethylamino-benzoic acid with similar precautions until specific safety data is available.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(dimethylamino)benzoic acid, interact with certain proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Similar compounds like 4-(dimethylamino)benzoic acid have been reported to have certain pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of protein function, alteration of cell signaling pathways, and potential impacts on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-dimethylamino-benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-chloro-4-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUUBBRIAMRINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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